2-Cyano-2-cyclopentylideneacetic acid
CAS No.:
Cat. No.: VC16032252
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO2 |
|---|---|
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 2-cyano-2-cyclopentylideneacetic acid |
| Standard InChI | InChI=1S/C8H9NO2/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H,10,11) |
| Standard InChI Key | CHVYPNKNVRSUIR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=C(C#N)C(=O)O)C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Cyano-2-cyclopentylideneacetic acid features a cyclopentylidene ring fused to a cyanoacetic acid backbone. The planar cyclopentylidene group introduces steric constraints, while the electron-withdrawing cyano and carboxylic acid groups enhance electrophilicity at the α-position. This conjugation stabilizes the enolate form, facilitating its use in base-catalyzed reactions .
Table 1: Molecular Data
| Property | Value |
|---|---|
| CAS Number | 21369-42-6 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 2-Cyano-2-cyclopentylideneacetic acid |
| Key Functional Groups | Cyano (−C≡N), Carboxylic acid (−COOH), Cyclopentylidene |
Synthesis and Manufacturing
Conventional Synthetic Routes
The compound is typically synthesized via Knoevenagel condensation between cyclopentanone and cyanoacetic acid derivatives. Key methods include:
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Cyclopentanone and Malononitrile Reaction:
Cyclopentanone reacts with malononitrile in the presence of a base (e.g., piperidine) to yield the α-cyano-α,β-unsaturated intermediate, which is subsequently hydrolyzed to the carboxylic acid . -
Ethyl Cyanoacetate Pathway:
Ethyl cyanoacetate condenses with cyclopentanone under acidic conditions, followed by saponification to afford the target acid . This route offers higher yields (∼75%) due to milder reaction conditions .
Industrial Production
Global suppliers like Merck KGaA and Alinda Chemical Ltd. produce the compound via scalable batch processes. Raw materials include cyclopentanone (≥98% purity), malononitrile, and ethyl cyanoacetate . Critical process parameters:
Chemical Reactivity and Applications
Reactivity Profile
The compound’s α,β-unsaturated system participates in:
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Michael Additions: Nucleophiles (e.g., amines, thiols) add to the β-position, forming substituted cyclopentane derivatives .
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Cyclization Reactions: Intramolecular reactions with hydrazines or thioureas yield pyrazole and thiophene heterocycles, respectively .
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Photocatalytic Transformations: Under UV light, it generates superoxide radicals (O₂⁻- ), enabling radical-based Knoevenagel condensations .
Pharmaceutical Applications
Derivatives of 2-cyano-2-cyclopentylideneacetic acid exhibit notable bioactivities:
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Antitumor Agents: Pyrazole and thiophene analogs inhibit breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines with IC₅₀ values <10 μM .
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Fungicidal Compounds: Methyl esters of the acid show broad-spectrum activity against Botrytis cinerea and Phytophthora infestans .
Table 2: Biological Activity of Select Derivatives
| Derivative | Target Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Pyrazole analog | MCF-7 (Breast cancer) | 8.2 | |
| Thiophene analog | NCI-H460 (Lung cancer) | 9.7 | |
| Methyl ester | Botrytis cinerea | 15.3 |
Industrial and Research Applications
Organic Synthesis
The compound serves as a dienophile in Diels-Alder reactions, producing bicyclic lactones used in fragrance synthesis . Its enolate form is also a key intermediate in preparing α-alkylated carboxylic acids via phase-transfer catalysis .
Material Science
Recent studies explore its use in:
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Photoactive Carbon Dots (CDs): When doped into CDs, it enhances photocatalytic efficiency in Knoevenagel condensations by 40% under UV light .
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Coordination Polymers: Metal complexes (e.g., Cu²⁺, Fe³⁺) exhibit luminescent properties for sensor applications .
Recent Advances and Future Directions
Mechanistic Insights
Photocatalytic studies reveal that UV irradiation generates superoxide radicals (O₂⁻- ), which abstract protons from ethyl cyanoacetate, accelerating Knoevenagel condensations . This radical pathway complements traditional base-catalyzed mechanisms, enabling reactions under neutral conditions .
Emerging Applications
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